molecular formula C20H19ClN4O2 B11281262 6-(2-chlorobenzyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(2-chlorobenzyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11281262
M. Wt: 382.8 g/mol
InChI Key: DDNDSCMYPZZWPN-UHFFFAOYSA-N
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Description

6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino-pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl and a methylphenyl group attached to a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate chlorophenyl and methylphenyl precursors with a diazino-pyrimidine intermediate. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: A related compound with similar structural features.

    Thieno[3,2-d]pyrimidine: Another compound with a fused heterocyclic system.

Uniqueness

6-[(2-CHLOROPHENYL)METHYL]-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(2-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c1-13-6-2-5-9-17(13)25-18-15(19(26)23-20(25)27)11-24(12-22-18)10-14-7-3-4-8-16(14)21/h2-9,22H,10-12H2,1H3,(H,23,26,27)

InChI Key

DDNDSCMYPZZWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(CN(CN3)CC4=CC=CC=C4Cl)C(=O)NC2=O

Origin of Product

United States

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